molecular formula C15H13N3O2 B5327277 N-(1H-indazol-5-yl)-3-methoxybenzamide

N-(1H-indazol-5-yl)-3-methoxybenzamide

Cat. No.: B5327277
M. Wt: 267.28 g/mol
InChI Key: OWGIBCGNTKRPFK-UHFFFAOYSA-N
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Description

N-(1H-indazol-5-yl)-3-methoxybenzamide is a synthetic small molecule featuring a benzamide scaffold linked to a 1H-indazole heterocycle. This structure is of significant interest in medicinal chemistry and drug discovery, as both the indazole and methoxy-substituted benzamide pharmacophores are associated with a wide spectrum of biological activities . The indazole nucleus is a privileged structure in pharmacology, known to contribute to versatile biological activities in various drug molecules and clinical candidates . Compounds based on this scaffold have demonstrated potent effects in research, including antitumor, anti-inflammatory, and antimicrobial activities . Furthermore, methoxy- and hydroxy-substituted benzamide derivatives have been extensively studied for their pronounced antioxidative and antiproliferative properties in vitro, making them valuable probes for investigating oxidative stress and cell proliferation pathways . The specific substitution pattern of this molecule suggests its potential utility as a key intermediate or a biological probe in several research areas. It can serve as a building block in the synthesis of more complex molecules for oncology research, given the established role of indazole derivatives as kinase inhibitors and anticancer agents . Its structural features also indicate potential for application in neurodegenerative disease research, as related carboxamide compounds have been explored as inhibitors of enzymes like monoamine oxidase B (MAO-B) . Researchers can leverage this compound for hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a starting material for developing novel bioactive agents.

Properties

IUPAC Name

N-(1H-indazol-5-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-20-13-4-2-3-10(8-13)15(19)17-12-5-6-14-11(7-12)9-16-18-14/h2-9H,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGIBCGNTKRPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198460
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-5-yl)-3-methoxybenzamide typically involves the formation of the indazole ring followed by the attachment of the methoxybenzamide group. One common method for synthesizing indazoles is through the cyclization of o-haloaryl-N-tosylhydrazones using a copper catalyst . Another approach involves the use of Ag-catalyzed nitration-annulation with tert-butyl nitrite . These methods provide good yields and minimal byproducts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-5-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or indazoles.

Scientific Research Applications

N-(1H-indazol-5-yl)-3-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-indazol-5-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit histone deacetylases (HDACs), leading to the accumulation of acetylated histones and the activation of tumor suppressor genes . This inhibition can result in the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of N-(1H-indazol-5-yl)-3-methoxybenzamide, highlighting differences in substituents, physicochemical properties, and biological activities:

Compound Name Substituents/Modifications Key Properties/Activities Reference
This compound 3-methoxybenzamide, 5-indazole Potential TLK2/TTK inhibitor; synthetic via Pd coupling
N-(1H-indazol-6-yl)pyrrolidine-2-carboxamide (3b, 3c) Pyrrolidine-2-carboxamide, benzyl substituents Rho kinase inhibitors; white solids, HR–ESI–MS confirmed
N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]quinazolin-4-amine Quinazoline-4-amine, 3,4-dichlorophenyl Antiproliferative activity; HCl salt improves solubility
N-(3-((1H-imidazol-2-yl)methylene)-2-oxoindolin-5-yl)-3-methoxybenzamide (95) Imidazole-fused indole, methoxybenzamide TLK2 inhibitor; MP >300°C, E/Z isomerism
N-(1H-indazol-5-yl)-4-methoxybenzenesulfonamide Sulfonamide group, 4-methoxy substituent Antiproliferative activity against cancer cell lines

Key Observations:

In contrast, 3,4-dichlorophenyl substituents (e.g., in quinazoline derivatives) increase lipophilicity, which may improve membrane permeability but reduce solubility . Sulfonamide derivatives (e.g., N-(1H-indazol-5-yl)-4-methoxybenzenesulfonamide) exhibit distinct biological profiles, such as antiproliferative effects, likely due to altered hydrogen-bonding capabilities compared to benzamides .

Physical Properties :

  • Compounds with halogen substituents (e.g., 4-bromo in 4d) tend to have higher melting points (>250°C) due to stronger intermolecular forces, whereas methoxy groups may lower melting points by reducing crystallinity .
  • Hydrochloride salts (e.g., in quinazoline derivatives) enhance aqueous solubility, a critical factor for bioavailability .

Synthetic Accessibility :

  • The target compound and its imidazole-fused analogue (Compound 95) are synthesized via Pd-catalyzed cross-coupling or direct acylation, with yields ranging from 30% to 55% . In contrast, pyrrolidine-carboxamide derivatives require multi-step functionalization of the indazole core, complicating scalability .

Biological Performance :

  • While direct IC50 data for this compound is unavailable, structurally similar compounds (e.g., TTK inhibitors with sulfamoylphenyl groups) show IC50 values in the low micromolar range . Compound 95, with its imidazole-indole hybrid structure, demonstrates potent TLK2 inhibition, suggesting that the methoxybenzamide scaffold is versatile for kinase targeting .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1H-indazol-5-yl)-3-methoxybenzamide, and how do reaction conditions impact yield and purity?

  • Methodology : The synthesis typically involves coupling 1H-indazol-5-amine with 3-methoxybenzoyl derivatives. For example:

  • Step 1 : React 3-methoxybenzoic acid with coupling agents (e.g., HATU) in the presence of a base (e.g., Et₃N) to activate the carboxyl group .
  • Step 2 : Couple the activated intermediate with 1H-indazol-5-amine under inert conditions (DMF, 25°C, overnight) .
  • Step 3 : Purify via HPLC to isolate the target compound (reported yield: ~30%) .
    • Critical Factors :
  • Catalyst choice (e.g., Pd(dppf)Cl₂ for Suzuki couplings in related analogs) affects cross-coupling efficiency .
  • Solvent selection (e.g., dioxane/water mixtures) optimizes reaction kinetics .

Q. How is This compound characterized structurally, and what analytical techniques are essential for validation?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ ~8.8 ppm for aromatic protons, δ ~158 ppm for carbonyl carbons) confirm regiochemistry and purity .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₆H₁₄N₄O₂: 294.11) .
    • Data Interpretation : Compare experimental NMR shifts with computational predictions (e.g., density functional theory) to resolve ambiguities in tautomerism .

Q. What is the hypothesized mechanism of action for This compound in biological systems?

  • Proposed Pathways :

  • Binds to kinase domains (e.g., PLK1 inhibition in analogs like Volasertib) via the methoxybenzamide moiety, disrupting ATP binding .
  • Modulates dopamine D4 receptors in CNS applications, as seen in structurally similar PET tracers .
    • Validation Methods :
  • Radiolabeling (e.g., carbon-11) for in vivo receptor occupancy studies .
  • Kinase inhibition assays (IC₅₀ determination) using recombinant enzymes .

Advanced Research Questions

Q. How can structural modifications of This compound enhance selectivity for target proteins while minimizing off-target effects?

  • Design Strategies :

  • Introduce electron-withdrawing groups (e.g., -CF₃) to the benzamide ring to improve binding affinity and metabolic stability .
  • Replace the methoxy group with cyclopropoxy or morpholino substituents to reduce hepatic clearance .
    • Experimental Validation :
  • Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding poses .
  • Use isothermal titration calorimetry (ITC) to quantify thermodynamic binding parameters .

Q. What in vivo pharmacokinetic challenges are associated with This compound, and how can formulation address them?

  • Key Issues :

  • Low CNS penetration due to high plasma protein binding (logP ~2.5) .
  • Rapid glucuronidation of the methoxy group in hepatic microsomes .
    • Solutions :
  • Develop prodrugs (e.g., ester derivatives) to enhance bioavailability .
  • Optimize formulations using lipid nanoparticles for targeted delivery .

Q. How do crystallographic data and computational modeling resolve contradictions in reported bond lengths and angles for This compound derivatives?

  • Case Study : Discrepancies in C–N bond lengths (1.34–1.38 Å) between X-ray crystallography and DFT calculations suggest dynamic disorder in crystal lattices .
  • Resolution :

  • Use low-temperature crystallography (<100 K) to minimize thermal motion artifacts .
  • Validate with Hirshfeld surface analysis to assess intermolecular interactions .

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